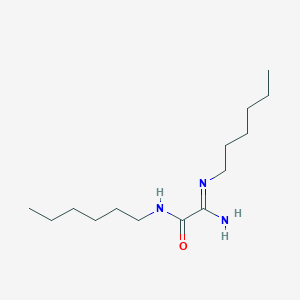![molecular formula C14H16N4O2S B14406497 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 84728-85-8](/img/structure/B14406497.png)
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their photoresponsive properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of a thiazole derivative followed by coupling with a diethylamino-substituted benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can aid in the solubility of reactants and intermediates, facilitating the overall process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite (Na2S2O4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid and thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid primarily involves the photoisomerization of the azo bond. Upon exposure to light, the compound undergoes a trans-to-cis isomerization, altering its molecular conformation and properties. This photoresponsive behavior can modulate interactions with molecular targets and pathways, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenyl)diazenylbenzoic acid: Another azobenzene derivative with similar photoresponsive properties.
3-(4-Hydroxyphenyl)diazenylbenzoic acid: Differing in the position of the hydroxy group, affecting its reactivity and applications.
5-(4-Hydroxyphenyl)diazenylisophthalic acid: Featuring an isophthalic acid moiety, providing different structural and functional characteristics.
Uniqueness
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of a diethylamino group, thiazole ring, and azo linkage. This structure imparts distinct photoresponsive properties and potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
84728-85-8 |
|---|---|
Fórmula molecular |
C14H16N4O2S |
Peso molecular |
304.37 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18(4-2)10-5-6-12(11(9-10)13(19)20)16-17-14-15-7-8-21-14/h5-9H,3-4H2,1-2H3,(H,19,20) |
Clave InChI |
ZMWUVDDFABDFKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)



![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)



![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)



